

Structure-Activity Relationship of N-Methylhomoveratrylamine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *N-Methylhomoveratrylamine*

Cat. No.: *B126883*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-Methylhomoveratrylamine** analogs, focusing on their interactions with L-type calcium channels and other relevant biological targets. **N-Methylhomoveratrylamine** serves as a crucial chemical scaffold, most notably as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker. Understanding how structural modifications to this scaffold influence biological activity is paramount for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activity

The primary mechanism of action for many **N-Methylhomoveratrylamine** analogs is the blockade of L-type calcium channels. However, modifications to the parent structure can lead to varied activities and interactions with other receptors, such as adrenergic receptors. The following table summarizes the available quantitative data for key analogs.

Compound	Structure	Target	Assay	Activity (IC ₅₀ /K _i)	Reference
N-Methylhomoveratrylamine	3,4-dimethoxyphenethylamine with an N-methyl group	---	---	Data not available in searched literature	---
Verapamil	L-type Calcium Channels (specifically HERG K ⁺ channels as a proxy for affinity)	Radioligand Binding	IC ₅₀ = 143.0 nM	[1][2]	
β ₂ -Adrenergic Receptor	Radioligand Binding	K _i = 32 μM	[3]		
Norverapamil (N-desmethyloverapamil)	L-type Calcium Channels	---	Reported to have ~20% of the activity of Verapamil	[4]	
β ₂ -Adrenergic Receptor	Radioligand Binding	K _i = 4.2 μM	[3]		
P-glycoprotein (P-gp) Inhibition	Digoxin Transport Assay	IC ₅₀ = 0.3 μM	[5]		

Key SAR Observations:

- **N-Methylation:** The presence of the N-methyl group is crucial for high-affinity blockade of L-type calcium channels, as evidenced by the significantly higher potency of Verapamil compared to its precursor. However, for β -adrenergic receptor binding, the N-demethylated analog, Norverapamil, exhibits a higher affinity (lower K_i value) than Verapamil.[3] This highlights the differential structural requirements for activity at various targets.
- **Methoxy Groups:** The two methoxy groups on the phenethylamine ring are important for activity. Their removal or alteration can significantly impact potency.
- **Quaternization:** Quaternization of the tertiary amino nitrogen in Verapamil leads to a total loss of effectiveness, suggesting that the nitrogen's ability to exist in both protonated and neutral forms is critical for its interaction with the receptor.
- **Flexibility:** The flexibility of the molecular structure, particularly the rotation around the bond between the quaternary carbon and the adjacent methylene group, is a major requisite for the calcium channel antagonism of Verapamil. Constraining this flexibility, for instance by incorporating the structure into a cyclohexane or piperidine ring, leads to a dramatic decrease in potency.

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels (Adapted from general protocols)

This protocol describes a competitive binding assay to determine the affinity of test compounds for L-type calcium channels using a radiolabeled ligand such as [^3H]-Verapamil.

1. Membrane Preparation:

- Isolate cardiac membranes from a suitable animal model (e.g., rat or guinea pig hearts).
- Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membrane fraction.
- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

2. Binding Assay:

- In a 96-well plate, add the following components in order:
- Assay buffer (50 mM Tris-HCl, pH 7.4)
- Test compound at various concentrations (e.g., 10^{-10} to 10^{-5} M) or vehicle for total binding.
- Radioligand (e.g., [3 H]-Verapamil) at a fixed concentration (typically at or below its K_D value).
- Membrane preparation.
- For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 μ M unlabeled Verapamil).
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

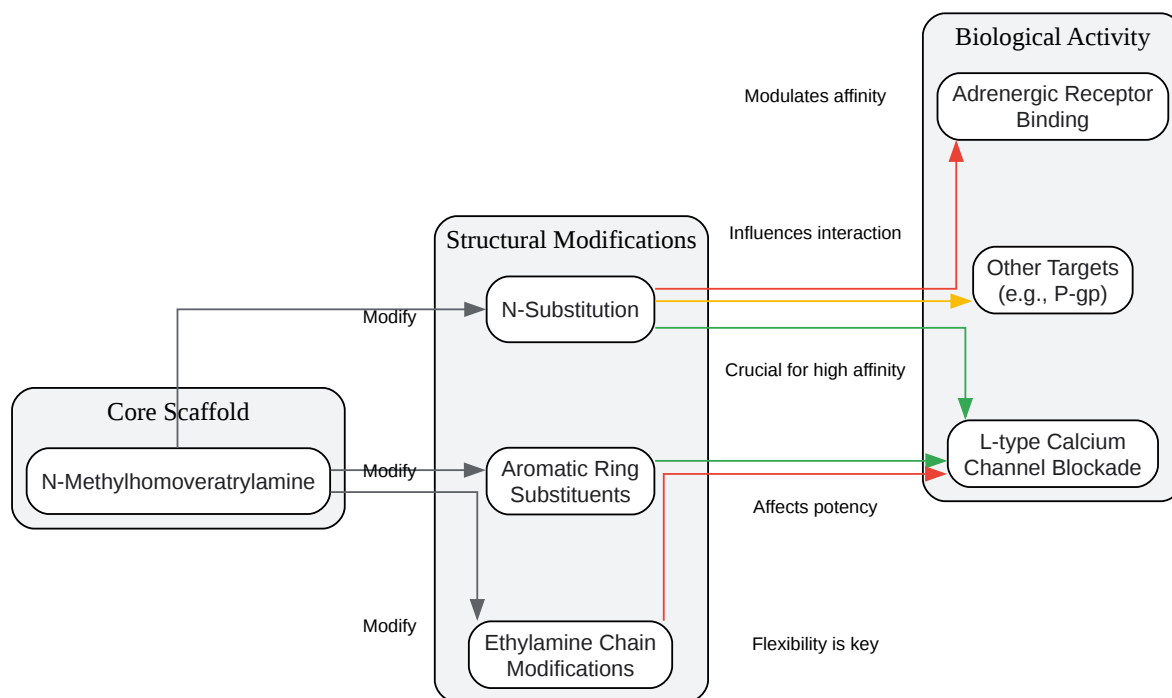
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

Visualizations

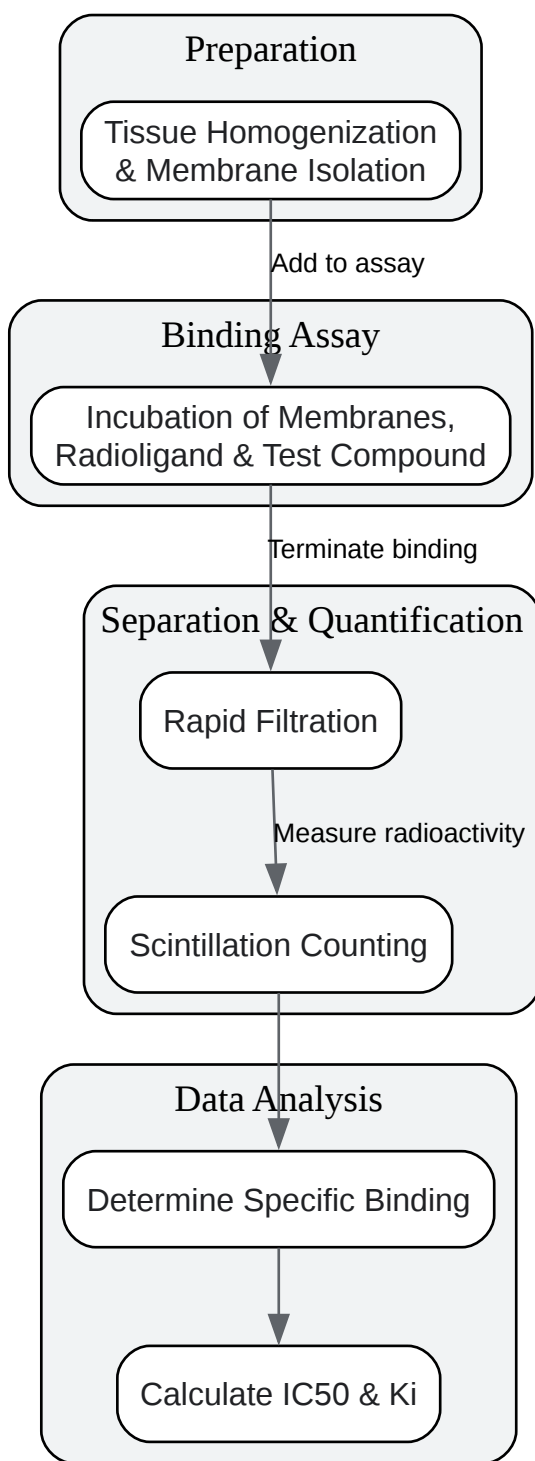
Logical Relationship of SAR in N-Methylhomoveratrylamine Analogs



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Caption: Key structural modifications influencing the biological activity of **N-Methylhomoveratrylamine** analogs.

Experimental Workflow for Radioligand Binding Assay



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Caption: General workflow for a competitive radioligand binding assay.

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